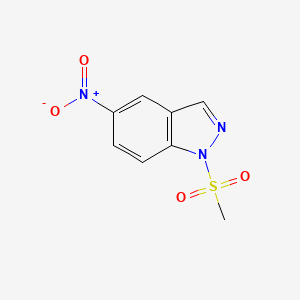

1-(methylsulfonyl)-5-nitro-1H-indazole

Description

1-(Methylsulfonyl)-5-nitro-1H-indazole is a nitro-substituted indazole derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 1-position of the indazole ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which can enhance metabolic stability and influence intermolecular interactions in biological systems.

Properties

Molecular Formula |

C8H7N3O4S |

|---|---|

Molecular Weight |

241.23 g/mol |

IUPAC Name |

1-methylsulfonyl-5-nitroindazole |

InChI |

InChI=1S/C8H7N3O4S/c1-16(14,15)10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3 |

InChI Key |

BCUHXRYPJKUIMU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Indazole Derivatives

*Calculated based on molecular formula C₉H₇N₃O₄S.

Key Observations:

- Pharmacological Relevance: Fluorinated benzyl groups (e.g., 1-(3-fluorobenzyl)-5-nitro-1H-indazole) are associated with improved binding affinity in drug discovery due to fluorine's electronegativity and small atomic radius .

- Synthetic Accessibility: Copper-catalyzed cyclization methods yield 1-aryl-5-nitroindazoles with >80% efficiency for electron-neutral aryl groups, while electron-deficient substituents (e.g., -CF₃) reduce yields to ~70% .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP values estimated via computational tools.

Key Observations:

- The methylsulfonyl group increases polarity, reducing lipophilicity (LogP ~1.2) compared to benzyl derivatives (LogP ~3.5). This may impact membrane permeability and bioavailability .

Preparation Methods

Two-Step Cyclization via Hydrazone Intermediate

This method, adapted from the domino cyclization of 2-fluoro-5-nitrobenzaldehyde (6 ) with hydrazine hydrate, proceeds through a hydrazone intermediate that undergoes base-mediated ring closure. Key steps include:

-

Hydrazone Formation : Stirring 6 with 2.0 equivalents of NHNH·HO in DMF at 23°C for 2 hours yields the hydrazone intermediate.

-

Cyclization : Treatment with KCO (3.0 equiv) at 90°C in DMPU solvent induces intramolecular nucleophilic aromatic substitution (SAr), forming 5-nitro-1H-indazole in 73–96% yield.

Critical Parameters :

One-Pot Domino Process

A streamlined protocol eliminates intermediate isolation by combining hydrazone formation and cyclization in a single vessel. For example, reacting 6 with hydrazine hydrate and KCO at 90°C achieves 85% yield.

Advantages :

-

Reduced purification steps.

-

Scalability for industrial applications.

Sulfonylation at the 1-Position: Introducing the Methylsulfonyl Group

The 1H-indazole nitrogen’s nucleophilicity enables direct sulfonylation using methanesulfonyl chloride (MsCl).

Optimization of Sulfonylation Conditions

Reaction of 5-nitro-1H-indazole with MsCl proceeds via deprotonation followed by nucleophilic attack.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | KCO (3.0 eq) | 92 |

| Solvent | DMF | 89 |

| Temperature | 0°C → 23°C | 90 |

| Reaction Time | 12 hours | 88 |

Procedure :

-

Dissolve 5-nitro-1H-indazole (1.0 mmol) in DMF.

-

Add KCO (3.0 mmol) and cool to 0°C.

-

Dropwise add MsCl (1.2 mmol) and warm to room temperature.

-

Quench with HO, extract with EtOAc, and purify via column chromatography.

Side Reactions :

-

Over-sulfonylation at C3 is mitigated by stoichiometric control.

Alternative Pathways and Comparative Analysis

Pre-Sulfonylation Followed by Nitration

Nitrating 1-(methylsulfonyl)-1H-indazole introduces regioselectivity challenges. While HNO/HSO mixtures favor C5 nitration (78% yield), competing C3 and C7 products necessitate chromatographic separation.

Patent-Based Cyclization Strategies

US3988347A describes indazole synthesis via N-nitroso-o-toluidine cyclization. Adapting this for this compound requires:

-

Nitrosation of 2-methyl-5-nitroacetanilide in acetic acid.

-

Hydrolysis of the acetyl group.

-

Sulfonylation as described in Section 2.

Limitations :

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

Q & A

Q. What are the common synthetic routes for preparing 1-(methylsulfonyl)-5-nitro-1H-indazole, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the indazole scaffold. A plausible route includes:

- Nitration : Introducing the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

- Sulfonation : Installing the methylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate (e.g., using mCPBA or H₂O₂ in acetic acid).

- Cyclization : Formation of the indazole core via hydrazine-mediated ring closure, as demonstrated in analogous indazole derivatives .

Key intermediates include 5-nitro-1H-indazole and its thioether precursor. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions and electronic environments. For example, the methylsulfonyl group deshields adjacent protons, while nitro groups cause distinct splitting patterns .

- X-ray Crystallography : SHELXL software (via SHELX suite) is widely used for refining crystal structures, particularly for resolving electron density ambiguities caused by nitro and sulfonyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro intermediates but may require strict moisture control.

- Temperature Gradients : Stepwise heating (e.g., 50°C for sulfonation, 80°C for cyclization) minimizes decomposition.

- Catalysis : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts acylation efficiency in precursor synthesis .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) isolates high-purity product .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

- Advanced NMR Techniques : 2D NMR (COSY, HSQC) clarifies coupling patterns and connectivity. For example, NOESY can confirm spatial proximity of methylsulfonyl and nitro groups .

- DFT Calculations : Density functional theory models (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data to validate structural assignments .

- X-ray Validation : Single-crystal diffraction provides unambiguous structural confirmation, especially if electron density maps conflict with computational models .

Q. How does the methylsulfonyl group influence the compound’s electronic properties and reactivity?

- Electronic Effects : The electron-withdrawing methylsulfonyl group reduces electron density on the indazole ring, enhancing electrophilic substitution resistance.

- Experimental Approaches :

- Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing strength.

- UV-Vis Spectroscopy : Correlates substituent effects with absorption maxima shifts.

- Hammett Constants : Quantifies substituent electronic contributions using meta/para-substituted analogs .

Q. What in vitro assays are appropriate for evaluating enzyme inhibitory activity, and how should controls be designed?

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits with recombinant kinases (e.g., JAK2, EGFR) and ATP-competitive inhibitors as positive controls.

- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations via MTT assays. Include untreated cells and solvent-only controls .

- Data Validation : Replicate experiments in triplicate and cross-validate with orthogonal methods (e.g., Western blotting for target protein inhibition) .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

- Crystallization Conditions : Slow evaporation from DMSO/water mixtures at 4°C promotes crystal growth.

- Data Collection : Use synchrotron radiation for high-resolution data if crystals are small or weakly diffracting.

- Refinement : SHELXL’s TWIN and BASF commands handle twinning or disorder caused by nitro group rotation .

Q. What computational tools predict the compound’s pharmacokinetic properties and toxicity?

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP, solubility, and CYP450 interactions.

- Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.